molecular formula C11H10O2S B2723197 7-methoxy-4-methyl-2H-chromene-2-thione CAS No. 24051-74-9

7-methoxy-4-methyl-2H-chromene-2-thione

Cat. No.: B2723197
CAS No.: 24051-74-9
M. Wt: 206.26
InChI Key: QTMBOMVSULEIIX-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-2H-chromene-2-thione (CAS 24051-74-9) is a specialized thiocoumarin derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a benzopyran core structure where the oxygen at the 2-position is replaced by a thiocarbonyl group, a modification that profoundly influences its electronic properties and biological activity . The molecular formula is C 11 H 10 O 2 S, and it has a molecular weight of 206.26 g/mol . The chromene-2-thione scaffold is recognized as a privileged structure in drug discovery, capable of interacting with multiple biological targets . Research into analogous chromene derivatives has demonstrated a wide spectrum of promising biological activities, including anticancer , antimicrobial , and anti-inflammatory properties . Specifically, some chromene analogs are known to exert cytotoxic effects by inducing apoptosis in cancer cells through tubulin interaction at colchicine binding sites, leading to cell-cycle arrest . The presence of the methoxy group at the 7th position, an electron-donating group, and the methyl group at the 4th position are known to modulate the compound's physicochemical properties and interactions with biological targets . In the laboratory, this compound serves as a versatile chemical building block . A common synthetic route involves the thionation of its coumarin precursor, 7-methoxy-4-methylcoumarin, using reagents such as Lawesson's reagent . Beyond its role in drug discovery, the unique photophysical properties of thiocoumarin derivatives also make them candidates for developing fluorescent probes and applications in materials science . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-4-methylchromene-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7-5-11(14)13-10-6-8(12-2)3-4-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMBOMVSULEIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)OC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 4 Methyl 2h Chromene 2 Thione and Its Analogues

Strategies for the De Novo Synthesis of the 7-methoxy-4-methyl-2H-chromene-2-thione Core

The de novo synthesis of the this compound core is typically approached through the synthesis of its oxygen analogue, 7-methoxy-4-methyl-2H-chromen-2-one (7-methoxy-4-methylcoumarin), followed by a thionation step.

Cyclocondensation Reactions for Chromene-2-thione Formation

The Pechmann condensation is a cornerstone for the synthesis of the coumarin (B35378) scaffold, which is the direct precursor to this compound. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. slideshare.netjetir.orgyoutube.com For the synthesis of 7-methoxy-4-methylcoumarin, 3-methoxyphenol (B1666288) (m-methoxyphenol) is reacted with ethyl acetoacetate. mdpi.com

The mechanism of the Pechmann condensation begins with the formation of a β-hydroxy ester intermediate, which then undergoes cyclization and dehydration to yield the final coumarin product. slideshare.net Various acid catalysts can be employed to facilitate this reaction, with concentrated sulfuric acid being a traditional and effective choice. jetir.orgyoutube.com The reaction is typically carried out by cooling the sulfuric acid and then adding a mixture of the phenol and β-ketoester. youtube.com

Following the successful synthesis of the 7-methoxy-4-methylcoumarin, the formation of the chromene-2-thione is achieved through a thionation reaction. This is a common method for converting a carbonyl group into a thiocarbonyl group. Lawesson's reagent is a widely used and efficient reagent for this transformation of coumarins to thiocoumarins. researchgate.net The reaction involves heating the coumarin with Lawesson's reagent in an appropriate solvent.

Multicomponent Reaction Approaches for Chromene-2-thione Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds. While a direct MCR for this compound is not prominently documented, MCRs are extensively used for the synthesis of various chromene and its derivatives. These reactions typically involve the one-pot combination of three or more starting materials to construct the chromene ring system. For instance, a three-component reaction for the synthesis of 2-amino-4H-chromenes involves the reaction of an aldehyde, malononitrile, and a phenol. researchgate.net Another example is the l-proline-catalyzed three-component reaction of 4-hydroxy-2H-chromene-2-thione with aryl aldehydes and dimedone, which leads to the formation of chromeno[2,3-b]chromenes. rsc.org These examples highlight the potential for developing novel MCRs for the direct synthesis of functionalized chromene-2-thiones.

General Synthetic Pathways for Chromene-2-thiones from Precursors

The most prevalent and straightforward synthetic pathway to this compound involves a two-step process starting from commercially available precursors.

Step 1: Synthesis of 7-methoxy-4-methyl-2H-chromen-2-one (Pechmann Condensation) The initial step is the Pechmann condensation of 3-methoxyphenol with ethyl acetoacetate. mdpi.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like nano-crystalline sulfated-zirconia. jetir.orgwordpress.com The use of solid acid catalysts presents a more environmentally friendly approach, often allowing for solvent-free conditions and easier product purification. wordpress.com

Step 2: Thionation of 7-methoxy-4-methyl-2H-chromen-2-one The second step is the conversion of the carbonyl group at the 2-position of the coumarin ring to a thiocarbonyl group. This is most effectively achieved using a thionating agent, with Lawesson's reagent being the most common choice for this transformation. researchgate.net The reaction is typically performed by refluxing the coumarin with Lawesson's reagent in a suitable solvent like toluene (B28343). The mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of Lawesson's reagent, followed by a cycloreversion to form the thiocarbonyl and a stable P=O bond. nih.gov An alternative reagent combination for thionation is phosphorus pentasulfide and hexamethyldisiloxane, which can offer advantages in terms of byproduct removal. audreyli.com

Regioselective and Stereoselective Synthetic Approaches to this compound Analogues

The synthesis of analogues of this compound can be designed to control the position of substituents (regioselectivity) and their spatial orientation (stereoselectivity).

Regioselective reactions are crucial for introducing functional groups at specific positions on the chromene-2-thione scaffold. For example, the nitration of 7-hydroxy-4-methylcoumarin, a closely related precursor, with a mixture of concentrated nitric and sulfuric acids can yield a mixture of the 6-nitro and 8-nitro derivatives, demonstrating regiochemical considerations in electrophilic aromatic substitution on the coumarin nucleus. researchgate.net Similarly, regioselective nitration has been observed in 4-chloro-7-methoxy-2,2-dimethyl-2H-chromene. rsc.org Such reactions, if applied to the this compound scaffold, would likely be influenced by the directing effects of the existing methoxy (B1213986) and methyl groups, as well as the thiocarbonyl moiety.

Stereoselective synthesis of chromene-2-thione analogues is less commonly reported. However, the general principles of asymmetric synthesis can be applied. For instance, the use of chiral catalysts in cyclization reactions to form the chromene ring could induce enantioselectivity. msu.edu Organocatalysis, in particular, has been explored for the enantioselective synthesis of 2H-chromenes through domino oxa-Michael/aldol reactions. nih.gov While high enantioselectivity for chromene-2-thione synthesis is a developing area, these approaches provide a framework for future research.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of this compound and its precursors relies on various catalytic systems and specific reaction conditions to ensure high yields and purity.

For the initial Pechmann condensation to form the coumarin precursor, a range of acid catalysts can be utilized.

Catalyst SystemReactantsConditionsYield (%)
InCl₃m-methoxyphenyl, Ethyl acetoacetateHigh-speed ball mill, room temp, 20 min80
Conc. H₂SO₄Resorcinol, Ethyl acetoacetate5°C to room temp, 18 h88
Nano-crystalline sulfated-zirconiam-hydroxy phenol, Ethyl acetoacetate170°C, 3 h94

This table presents data for the synthesis of the coumarin precursor. jetir.orgmdpi.comwordpress.com

The thionation step, typically employing Lawesson's reagent, is generally conducted under thermal conditions. The reaction is often carried out in a high-boiling solvent such as toluene or xylene at reflux temperature. researchgate.netrsc.org Microwave-assisted thionation has also been reported as a rapid and efficient method. researchgate.net

For the synthesis of chromene derivatives in general, a variety of catalytic systems have been developed, including:

Transition Metal Catalysis: Gold, cobalt, and iron catalysts have been used for the synthesis of 2H-chromenes through various cyclization strategies. msu.edu

Organocatalysis: Proline and its derivatives, as well as guanidines, have been shown to catalyze the formation of chromene rings. rsc.orgnih.gov

Lewis and Brønsted Acid/Base Catalysis: These are fundamental to many chromene synthetic routes, including the Pechmann condensation and intramolecular Rauhut–Currier reactions. msu.edunih.gov

Functional Group Interconversions on the this compound Scaffold

Once the this compound scaffold is assembled, further chemical diversity can be achieved through functional group interconversions. Many of these transformations are extrapolated from the reactivity of the corresponding coumarin.

Modification of the Methyl Group: The 4-methyl group can be oxidized to a formyl group using selenium dioxide, providing a handle for further derivatization, such as the formation of Schiff bases. researchgate.net

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the chromene-2-thione is susceptible to electrophilic substitution reactions such as nitration and halogenation. The positions of substitution are directed by the existing substituents. researchgate.netrsc.org

Reactions at the C3 Position: The C3 position can be functionalized. For instance, bromination of the corresponding 7-hydroxy-4-methylcoumarin at the 3-position has been reported. researchgate.net

Derivatization of the Thione Group: The thiocarbonyl group itself can undergo various reactions, although this is less explored for this specific compound. In general, thiocarbonyls can be converted back to carbonyls, or they can participate in cycloaddition reactions.

Alkylation of Hydroxy Analogues: In related hydroxy-substituted chromene-2-thiones, the hydroxyl group can be alkylated to introduce various ether linkages. researchgate.net This suggests that if the 7-methoxy group were replaced with a hydroxyl group, a wide range of alkoxy analogues could be synthesized.

These transformations allow for the generation of a library of this compound analogues with diverse functionalities for further investigation.

Spectroscopic and Structural Elucidation Techniques in 7 Methoxy 4 Methyl 2h Chromene 2 Thione Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For thiocoumarins, such as 7-methoxy-4-methyl-2H-chromene-2-thione, this method provides critical insights into the energy differences between molecular orbitals. The replacement of the carbonyl oxygen atom in the parent coumarin (B35378) structure with a sulfur atom to form a thiocarbonyl group (C=S) significantly alters the electronic properties of the chromophore.

The UV-Vis spectrum of a thiocoumarin is typically characterized by two main types of electronic transitions: π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which are common in conjugated systems like the benzopyran ring of the thiocoumarin. The n → π* transitions, however, involve the promotion of an electron from a non-bonding orbital (specifically, the lone pair on the sulfur atom) to a π* antibonding orbital.

Research into related 3-aryl-2H-1-benzopyran-2-thiones indicates that the long-wavelength absorption band is a composite of both π → π* and n → π* transitions. thaiscience.info Notably, the n → π* transition is of lower energy (occurs at a longer wavelength) than the π → π* transitions in these sulfur-containing analogues. thaiscience.info This is a distinct feature compared to their oxygen-containing coumarin counterparts, where the n → π* transition is typically at a shorter wavelength and often less intense. The lower electronegativity and higher polarizability of sulfur compared to oxygen lower the energy of the non-bonding orbital, making the n → π* transition more favorable and shifting the absorption maximum (λmax) to the red (a bathochromic shift).

Compound/Chromophoreλmax (nm)Molar Absorptivity (ε) (M-1cm-1)SolventTransition Type
7-Hydroxy-4-methylcoumarin (Oxygen analogue)321Not ReportedMethanol/Waterπ → π
Thio-DEACM Chromophore (Thiocoumarin derivative)43022,000Watern → π / π → π*

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state structure of a compound. While the crystal structure for this compound itself has not been publicly deposited, the analysis of closely related thiocoumarin derivatives offers significant insights into the expected structural characteristics.

A key example is the X-ray crystal structure of 6-hydroxy-2-thioxocoumarin, which was determined as part of a study on its interaction with human carbonic anhydrase II. wwpdb.org The study revealed that, unlike coumarins which are often hydrolyzed, the 2-thioxocoumarin molecule remains intact. wwpdb.org This allows for a detailed examination of the fundamental thiocoumarin scaffold in a biologically relevant context.

The crystallographic data for a thiocoumarin derivative would typically detail the planarity of the fused ring system, a characteristic feature of the coumarin core. Key structural parameters include the length of the C=S double bond and the bond angles around the heterocyclic ring. The C=S bond is significantly longer than a C=O bond (typically ~1.6-1.7 Å for C=S vs. ~1.2 Å for C=O), a direct consequence of the larger atomic radius of sulfur.

Analysis of the crystal packing can reveal intermolecular forces, such as hydrogen bonding or π–π stacking, that govern the supramolecular assembly of the molecules in the solid state. For a derivative like 6-hydroxy-2-thioxocoumarin, the hydroxyl group can act as a hydrogen bond donor, while the thiocarbonyl sulfur can act as a weak hydrogen bond acceptor. wwpdb.org In the case of this compound, one would expect the methoxy (B1213986) group and the aromatic rings to influence the crystal packing through dipole-dipole interactions and potential C–H···π interactions.

Below is a representative table of crystallographic data that would be obtained from such an analysis, based on the type of information available from a standard crystallographic study of a small organic molecule.

ParameterValue (for a representative thiocoumarin derivative)
Chemical FormulaC9H6O2S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.65
b (Å)5.80
c (Å)16.50
β (°)99.5
Volume (Å3)817
Z (molecules/unit cell)4

Note: The data in this table is illustrative for a representative simple thiocoumarin derivative (e.g., 6-hydroxy-2-thioxocoumarin) to demonstrate the type of information obtained from X-ray crystallography and is not the experimentally determined data for this compound.

Investigation of Biological Activities Associated with 7 Methoxy 4 Methyl 2h Chromene 2 Thione and Its Analogues

Enzyme Inhibition Studies

Trypanothione Reductase Inhibition

Trypanothione reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. nih.govnih.gov This enzyme is absent in humans, making it an attractive target for the development of new antiparasitic drugs. nih.govnih.gov While various tricyclic compounds and other heterocyclic structures have been investigated as TR inhibitors, research specifically detailing the inhibitory activity of 7-methoxy-4-methyl-2H-chromene-2-thione or the broader class of thiocoumarins on this enzyme is not extensively documented in the current scientific literature. nih.gov However, a study on furocoumarin naphthoquinones, which share a coumarin (B35378) core, has reported mixed-type inhibition of T. cruzi TryR, suggesting that the coumarin scaffold could be a starting point for designing TR inhibitors. mdpi.com

Kinase Inhibition (e.g., EGFR, B-RAF, VEGFR-2)

Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. The inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR), B-RAF, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a validated strategy in oncology. Coumarin derivatives have emerged as a promising class of kinase inhibitors.

Recent studies have highlighted the potential of coumarin-based compounds as potent VEGFR-2 inhibitors. nih.govmdpi.comrsc.orgnih.govresearchgate.net For instance, certain novel 3-thiazolyl-coumarins have been synthesized and shown to act as inhibitors of VEGFR-2 kinase. nih.gov Molecular docking studies of some 6-(phenyldiazenyl)-2H-chromen-2-one derivatives demonstrated comparable activities to the approved drug Sorafenib, with some compounds showing high binding scores. nih.gov In vitro assays revealed that some of these thiazolyl coumarin derivatives exhibited significant anticancer activities against human breast cancer (MCF-7) cell lines. nih.gov

Inhibitory Activity of Selected Coumarin Analogues Against VEGFR-2
CompoundTargetIC₅₀ (µM)Reference Cell Line
Compound 4a (a coumarin derivative)VEGFR-20.36MCF-7
Compound 3d (a coumarin derivative)VEGFR-2Not specifiedMCF-7
Compound 4k (a coumarin-amino acid derivative)VEGFR-223.6MCF-7
Compound 6c (a coumarin-dipeptide derivative)VEGFR-234.2MCF-7
Compound 6d (a 3-thiazolyl-coumarin derivative)VEGFR-210.5 ± 0.71MCF-7
Compound 6b (a 3-thiazolyl-coumarin derivative)VEGFR-211.2 ± 0.80MCF-7
Sorafenib (Reference Drug)VEGFR-230MCF-7
Staurosporine (Reference Drug)VEGFR-20.33MCF-7

While specific data on the B-RAF inhibitory activity of this compound is scarce, the broader coumarin class has been investigated for this target. The structural similarity of thiocoumarins to coumarins suggests that they may also possess kinase inhibitory properties, warranting further investigation.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibitors have been approved for the treatment of certain cancers. nih.gov The general structure of HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. researchgate.net Coumarin derivatives have been explored as the "cap" group in the design of novel HDAC inhibitors. researchgate.net

Several studies have reported the synthesis of coumarin-based hydroxamates and benzamides that exhibit potent HDAC inhibitory activity. researchgate.net Molecular docking studies have shown that the coumarin moiety can be well-accommodated in the active site of HDACs. researchgate.net While no direct studies on the HDAC inhibitory activity of this compound were found, the established role of the coumarin scaffold in HDAC inhibition suggests that thiocoumarin analogues could also be promising candidates for the development of novel HDAC inhibitors.

Antioxidant Activity Assessment in Research Models

Coumarin derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.gov The antioxidant activity of these compounds is often influenced by the type and position of substituents on the coumarin ring. mdpi.com For instance, the presence of hydroxyl groups can significantly enhance the radical scavenging capacity. mdpi.com

The antioxidant potential of various 4-methylcoumarins has been evaluated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov Studies have shown that some 4-methylcoumarin (B1582148) derivatives exhibit antioxidant activity comparable to Trolox, a known antioxidant standard. nih.gov While specific data for this compound is not available, a study on 4-methyl-7-hydroxycoumarin derivatives showed potent antioxidant activity, suggesting that the 4-methylcoumarin scaffold is a good basis for antioxidant compounds. researchgate.net

Antioxidant Activity of Selected Coumarin Derivatives
CompoundAssayActivity
4-methylcoumarin derivativesDPPH radical scavengingComparable to Trolox
N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideDPPH, Nitric oxide, Hydrogen peroxide scavengingGood antioxidant activity
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideDPPH, Nitric oxide, Hydrogen peroxide scavengingGood antioxidant activity
3-Acetyl-6-hydroxy-2H-1-benzopyran-2-oneDPPH radical scavengingBest radical-scavenging activity in the study
Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylateDPPH radical scavengingBest radical-scavenging activity in the study

Anti-inflammatory Research via Molecular Targets

Coumarins and their derivatives have been extensively studied for their anti-inflammatory properties. mdpi.com The mechanisms underlying these effects involve the modulation of various molecular targets, including the inhibition of pro-inflammatory enzymes and cytokines. nih.gov For example, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to inhibit inflammation in LPS-activated macrophages by suppressing the activation of NF-κB and MAPK signaling pathways. nih.govumn.edu

Research has demonstrated that coumarins can reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govumn.edu Furthermore, they can decrease the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govumn.edu A study on 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones showed significant reduction of rat paw edema, with some compounds surpassing the activity of the reference drug indomethacin. daneshyari.com

Antiviral Research (e.g., Anti-HIV, Anti-Influenza, Hepatitis C Virus)

The broad spectrum of biological activities of coumarins also extends to antiviral effects. researchgate.net Various coumarin derivatives have been investigated for their potential to inhibit the replication of several viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and Hepatitis C Virus (HCV). mdpi.comresearchgate.net

Anti-HIV Activity: Certain thiocoumarin derivatives have shown potential as anti-HIV agents. For instance, 7-hydroxy-4-methylthiocoumarin is a precursor for pyrano mdpi.commdpi.comthiocoumarins, some of which have demonstrated excellent anti-HIV activity with EC₅₀ values in the low nanomolar range. nih.gov

Anti-Influenza Activity: Research on isopulegol-derived octahydro-2H-chromen-4-ols has revealed potent activity against influenza A and B virus strains. One compound, in particular, was found to be highly effective against H1N1 and H2N2 strains.

Hepatitis C Virus (HCV) Inhibition: Coumarin derivatives have been identified as inhibitors of the HCV NS5B polymerase, which is essential for viral RNA replication. mdpi.com For example, a series of hybrid coumarin-benzimidazole derivatives exhibited promising anti-HCV activity. mdpi.com Specifically, a compound containing 6-bromocoumarin showed a potent inhibitory effect with an EC₅₀ value of 3.4 μM. mdpi.com

Elucidation of Molecular Mechanisms of Action for 7 Methoxy 4 Methyl 2h Chromene 2 Thione

Interactions with Key Biological Macromolecules

Scientific studies dedicated to the interaction of 7-methoxy-4-methyl-2H-chromene-2-thione with key biological macromolecules have not been identified in publicly available research. While studies exist for structurally related compounds such as coumarins and other chromene derivatives, the explicit data for the thione variant is not present.

DNA Binding and Intercalation Studies

A thorough search of scientific databases yielded no specific studies investigating the DNA binding or intercalation properties of this compound. Therefore, no data on its binding modes, affinity constants, or sequence specificity can be provided.

Protein Binding Studies (e.g., BSA, HSA)

There is no available research specifically detailing the binding interactions of this compound with bovine serum albumin (BSA) or human serum albumin (HSA). Consequently, information regarding binding constants, quenching mechanisms, thermodynamic parameters, and specific binding sites for this compound remains uncharacterized.

Enzyme Active Site Interactions

Specific data from studies on the interaction of this compound with enzyme active sites is not found in the current scientific literature. Research on related 7-substituted coumarin (B35378) derivatives has explored interactions with enzymes like CYP2B, but this data cannot be extrapolated to the specific thione compound . nih.gov

Cellular Pathway Modulation in Research Models

Investigations into how this compound modulates specific cellular pathways in research models are not documented in the available literature. While the broader class of chromene and benzochromene derivatives has been evaluated for cytotoxic and apoptotic effects, these findings are not specific to this compound. nih.govresearchgate.net

Apoptosis Induction in Cancer Cell Lines

No dedicated studies reporting on the pro-apoptotic activity of this compound in any cancer cell lines were found. As such, there is no information on its ability to induce apoptosis, the signaling pathways involved (e.g., intrinsic or extrinsic), or its effect on key apoptotic proteins.

Cell Cycle Arrest Analysis

Research analyzing the effect of this compound on cell cycle progression in cancer cell lines is not available. Therefore, there is no data to report on whether this compound can induce cell cycle arrest at any specific phase (e.g., G0/G1, S, or G2/M).

Microtubule Depolarization and Tumor Vasculature Disturbance

There is currently no available scientific data detailing the effects of this compound on microtubule dynamics or its potential to act as a vascular disrupting agent in tumors. Research into the microtubule-destabilizing and anti-angiogenic properties of other chromene derivatives has been conducted, but these findings are not applicable to the specific thione compound .

Inhibition of Specific Signaling Pathways (e.g., Nrf2)

No studies were identified that investigate the inhibitory effects of this compound on the Nrf2 signaling pathway or any other specific cellular signaling cascades. The interaction of this particular compound with such pathways has not been a subject of published research.

Structure Activity Relationship Sar Studies of 7 Methoxy 4 Methyl 2h Chromene 2 Thione Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of the 7-methoxy-4-methyl-2H-chromene-2-thione core is significantly influenced by the nature and position of various substituents. The replacement of the oxygen atom at the 2-position of the parent coumarin (B35378) structure with a sulfur atom to form a thione is a critical modification that has been shown to modulate the chemical and biological properties of the molecule. This substitution can lead to altered pharmacokinetic and pharmacodynamic profiles.

Studies on related chromene and coumarin scaffolds have demonstrated that the introduction of different functional groups on the benzopyran ring can have a profound impact on their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, the presence of electron-donating groups, such as the methoxy (B1213986) group at the C-7 position in the title compound, is often associated with enhanced biological activity. Conversely, the introduction of electron-withdrawing groups can also modulate activity, depending on their position and the biological target.

Modifications at the C-4 position, occupied by a methyl group in the parent structure, are also a key area of investigation. Altering the size, lipophilicity, and electronic properties of the substituent at this position can influence the molecule's interaction with biological targets. Similarly, substitutions at other available positions on the aromatic ring can be explored to fine-tune the biological profile of the derivatives.

The following table summarizes the observed impact of various substituent modifications on the biological efficacy of related chromene and coumarin derivatives.

Modification Site Substituent Type Observed Impact on Biological Efficacy Reference Compound Class
C-2Thione (C=S)Modulates chemical reactivity and biological activity compared to the carbonyl (C=O) analog.2-Thioxocoumarins
C-7Methoxy (-OCH3)Generally associated with increased biological activity.Coumarins
C-4Methyl (-CH3)Serves as a starting point for further derivatization to modulate activity.4-Methylcoumarins
Aromatic RingElectron-Donating GroupsCan enhance biological activities such as anticancer and antimicrobial effects.Chromenes
Aromatic RingElectron-Withdrawing GroupsCan either increase or decrease activity depending on the specific group and its position.Chromenes

Positional Effects of Functional Groups on the Chromene-2-thione Core

The regiochemistry of functional groups on the chromene-2-thione scaffold plays a pivotal role in determining the biological activity of its derivatives. The specific location of a substituent can dramatically alter the molecule's electronic distribution, steric profile, and ability to form key interactions with biological macromolecules.

In the case of this compound, the methoxy group at the C-7 position is a critical determinant of its inherent activity. The relocation of this group to other positions, such as C-5 or C-6, would likely result in derivatives with distinct biological profiles. This is a well-established principle in the broader class of coumarins, where the position of hydroxyl and methoxy groups significantly influences their antioxidant, enzyme inhibitory, and cytotoxic properties.

Furthermore, the introduction of additional functional groups at various positions on the benzene (B151609) ring of the chromene-2-thione core can lead to a wide range of biological effects. For example, the placement of a halogen or a nitro group at positions such as C-6 or C-8 could enhance lipophilicity and potentially improve cell membrane permeability, which may lead to increased potency.

Position Functional Group Potential Impact on Activity
C-5Methoxy/HydroxyAltered electronic and steric properties, potentially leading to a different biological activity profile compared to the C-7 substituted analog.
C-6Halogen/NitroIncreased lipophilicity, potentially enhancing cell permeability and biological potency.
C-8Amino/HydroxylIntroduction of hydrogen bonding capabilities, which could lead to new or enhanced interactions with biological targets.

Investigation of Stereochemical Influences on Activity

While the core structure of this compound is planar, the introduction of chiral centers through substituent modifications can lead to stereoisomers with potentially different biological activities. Stereochemistry is a critical factor in drug design, as biological systems are inherently chiral, and enantiomers or diastereomers of a compound can exhibit distinct pharmacological and toxicological profiles.

For instance, if a substituent introduced at the C-3 or C-4 position, or on a side chain attached to the chromene-2-thione core, creates a stereocenter, the resulting enantiomers may interact differently with their biological targets. One enantiomer may fit perfectly into the binding site of a receptor or enzyme, leading to a potent biological response, while the other may have a weaker interaction or even interact with a different target altogether.

Although specific studies on the stereochemical influences on the activity of this compound derivatives are not extensively documented, the principles of stereoselectivity observed in other classes of bioactive molecules are expected to apply. Future research in this area would involve the synthesis of enantiomerically pure derivatives and the evaluation of their individual biological activities to elucidate the stereochemical requirements for optimal efficacy.

Design Principles for Enhanced Bioactivity based on this compound Scaffold

Based on the structure-activity relationship studies of the this compound scaffold and related compounds, several design principles can be proposed to guide the development of new derivatives with enhanced bioactivity.

Modification of the C-4 Position : The methyl group at the C-4 position can be replaced with a variety of other substituents to explore the impact on biological activity. Introducing larger alkyl groups, aromatic rings, or heterocyclic moieties could lead to enhanced interactions with the target binding site.

Derivatization of the C-7 Methoxy Group : While the methoxy group at C-7 is generally favorable for activity, its modification could lead to improved properties. For example, conversion to other alkoxy groups of varying chain lengths or to a hydroxyl group could modulate the compound's solubility and hydrogen bonding capacity.

Introduction of Substituents on the Aromatic Ring : The unoccupied positions on the benzene ring (C-5, C-6, and C-8) are prime targets for substitution. The introduction of small, electron-withdrawing groups like halogens or larger, more complex functionalities could significantly enhance biological efficacy.

Bioisosteric Replacement : The thione group at the C-2 position can be considered for bioisosteric replacement with other functional groups such as a selenone (C=Se) to potentially modulate the compound's reactivity and biological profile.

The systematic application of these design principles, coupled with in-depth biological evaluation, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Design Principle Proposed Modification Rationale
C-4 Position ModificationReplacement of methyl with aryl or heteroaryl groups.To explore additional π-π stacking or hydrophobic interactions with the target.
C-7 Position DerivatizationConversion of methoxy to longer chain alkoxy or hydroxyl groups.To modulate solubility, lipophilicity, and hydrogen bonding potential.
Aromatic Ring SubstitutionIntroduction of halogens or nitro groups at C-6 or C-8.To enhance lipophilicity and potentially improve cell membrane permeability.
Bioisosteric ReplacementReplacement of the C=S group with C=Se.To alter the electronic and steric properties and potentially modulate biological activity.

Computational and Theoretical Investigations of 7 Methoxy 4 Methyl 2h Chromene 2 Thione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. mjcce.org.mk For 7-methoxy-4-methyl-2H-chromene-2-thione, these calculations can elucidate its electronic structure, molecular geometry, and chemical reactivity.

Detailed research findings from DFT studies on related coumarin (B35378) and thiocoumarin molecules reveal key electronic characteristics. nih.govmdpi.com Calculations typically performed using basis sets like 6-311G(d,p) can determine optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mk The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. For thiocoumarins, the replacement of the carbonyl oxygen with a more polarizable sulfur atom is expected to significantly alter the MEP, influencing its non-covalent interactions. Natural Bond Orbital (NBO) analysis can also be employed to study intramolecular charge transfer and hyperconjugative interactions, providing a deeper understanding of the molecule's electronic stabilization.

Table 1: Key Parameters from Quantum Chemical Calculations for this compound
ParameterDescriptionPredicted Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Influences interactions with electron-accepting species and potential for oxidation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Determines susceptibility to nucleophilic attack and potential for reduction.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and electronic excitation energy.
Dipole Moment Measure of the overall polarity of the molecule.Affects solubility, intermolecular forces, and binding to polar protein sites.
MEP Analysis Maps the electrostatic potential on the electron density surface.Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting interaction sites.
NBO Analysis Analyzes charge distribution and intramolecular orbital interactions.Reveals charge transfer, hyperconjugation, and the nature of chemical bonds.

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. scholarsresearchlibrary.com This method is pivotal for identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level. Coumarin and thiocoumarin derivatives have been investigated as inhibitors for a wide range of enzymes, including carbonic anhydrases, cholinesterases, and kinases. mdpi.comencyclopedia.pubnih.gov

The docking process involves preparing the 3D structure of the ligand (this compound) and the target protein, whose structure is often obtained from the Protein Data Bank (PDB). A docking algorithm then samples numerous binding poses of the ligand within the protein's active site and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound Against Various Protein Targets
Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Therapeutic Area
Carbonic Anhydrase IX 5FL4-8.5His94, His96, Thr199, Zn2+Anticancer
Acetylcholinesterase 4EY7-9.2Trp86, Tyr337, Phe338Alzheimer's Disease
Tyrosine Kinase (Src) 2SRC-7.9Met341, Tyr340, Ser342Anticancer
GlcN-6-P Synthase 1XFF-8.1Gln348, Ser349, Gly301Antibacterial

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex, obtained from docking, is essential for assessing the stability of the binding pose and understanding the dynamic behavior of the complex. nih.gov

MD simulations can confirm if the key interactions predicted by docking are maintained over a simulation period (typically nanoseconds). mdpi.comresearchgate.net Important analyses from MD trajectories include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein over time.

Binding Free Energy Calculations (e.g., MM/GBSA): To provide a more accurate estimation of the binding affinity by considering solvent effects and entropic contributions. mdpi.com

These simulations provide a more realistic model of the biological environment and can reveal conformational changes or alternative binding modes not captured by static docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be built for a series of thiocoumarin derivatives to predict the activity of new, unsynthesized compounds like this compound.

The process involves:

Data Set Collection: Assembling a group of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Computing a large number of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., physicochemical, topological, electronic).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a predictive model correlating the descriptors with the activity. nih.gov

Validation: Rigorously validating the model's robustness and predictive power using internal and external validation techniques. nih.gov

A validated QSAR model can identify which molecular properties are crucial for the desired biological activity, thereby guiding the design of more potent analogs. nih.govresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies
Descriptor ClassExample DescriptorsInformation Provided
Electronic Dipole Moment, HOMO/LUMO energiesCharge distribution, reactivity
Steric Molecular Weight, Molar RefractivitySize, shape, and bulk of the molecule
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity, ability to cross cell membranes
Topological Wiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching
Hydrogen Bonding Number of H-bond donors/acceptorsPotential for specific interactions with target

Virtual Screening and Lead Optimization Strategies based on this compound

If this compound is identified as a biologically active "hit" compound, computational strategies can be employed for its optimization into a more potent and drug-like "lead" compound.

Virtual Screening (VS) can be used to explore vast chemical libraries to find compounds with similar properties or better binding characteristics. nih.gov

Structure-Based VS: Docking large libraries of compounds into the active site of a target protein to identify new scaffolds that fit well. nih.gov

Ligand-Based VS: Using the structure of this compound as a template to search for structurally similar molecules or molecules with a similar 3D pharmacophore.

Lead Optimization involves making targeted chemical modifications to the lead compound to improve its properties. Computational methods guide this process by predicting the impact of these modifications. For instance, based on docking and MD simulation results, functional groups can be added or modified on the thiocoumarin scaffold to form additional favorable interactions with the target protein, thereby increasing binding affinity and selectivity. researchgate.netyoutube.com This iterative cycle of design, prediction, and synthesis is a cornerstone of modern computer-aided drug design.

Future Perspectives and Research Challenges for 7 Methoxy 4 Methyl 2h Chromene 2 Thione

Exploration of Novel Synthetic Routes to Complex Architectures

The future of 7-methoxy-4-methyl-2H-chromene-2-thione chemistry is intrinsically linked to the development of innovative synthetic methodologies. The direct thionation of the corresponding 7-methoxy-4-methyl-2H-chromen-2-one is a primary route; however, future research must focus on leveraging the unique reactivity of the chromene-2-thione scaffold itself as a building block for more complex molecular architectures.

A significant challenge and opportunity lie in employing the chromene-2-thione core in multicomponent reactions. For instance, research on 4-hydroxy-2H-chromene-2-thione has shown its utility in l-proline-catalysed three-component reactions with aryl aldehydes and dimedone to produce the hitherto unreported 12-aryl substituted chromeno[2,3-b]chromenes, demonstrating its capacity to generate complex fused systems. rsc.org Future work could adapt this strategy for this compound, potentially leading to novel polycyclic structures with unique photophysical or biological properties.

Furthermore, adapting modern synthetic strategies developed for the general 2H-chromene class represents a promising avenue. rsc.org These catalytic methods offer efficient and selective ways to construct the core ring system, which could then be subjected to thionation. Exploring these routes could provide access to a wider array of substituted chromene-2-thiones.

Table 1: Potential Synthetic Strategies for Complex Chromene-2-thione Architectures

Synthetic Strategy Description Potential Application for this compound Reference
Multicomponent Reactions A one-pot reaction where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. Use as a synthon to react with aldehydes and active methylene (B1212753) compounds to create complex fused heterocyclic systems. rsc.org
Rhodium-Catalyzed [5+1] Annulation A cycloaddition strategy involving an alkenyphenol and an allene (B1206475) to construct the 2,2-disubstituted 2H-chromene ring. Development of novel routes to precursors of the target molecule with diverse substitutions at the 2-position. nih.govmsu.edu
Metal-Free [4+2] Annulation A Brønsted acid-catalyzed annulation of alkynyl thioethers with o-hydroxybenzyl alcohols to form polysubstituted 2H-chromenes. A potential route for building the chromene ring with inherent thio-functionality, which might be further manipulated. nih.gov

| Fischer Carbene Reactions | Reaction of α,β-unsaturated Fischer-type carbene complexes with propargyl ethers to synthesize 2H-chromenes. | Generation of unique chromene precursors with functionalities amenable to subsequent thionation and further diversification. | msu.edu |

The primary challenge will be to adapt these methods to sulfur-containing analogues, managing the reactivity of the thione group and potential catalyst poisoning.

Identification of New Biological Targets and Activities for the Chromene-2-thione Scaffold

The chromene scaffold is a well-established pharmacophore, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netfrontiersin.org The thione analogue, this compound, offers an exciting opportunity to explore new biological space. The replacement of the carbonyl oxygen with sulfur can significantly alter the molecule's electronic properties, lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to novel biological targets and enhanced activities.

General 2H-chromene-2-thiones (also known as 2-thiocoumarins) have been reported to possess antimicrobial, antioxidant, and cytotoxic properties. ontosight.ai Future research should focus on systematic screening of this compound and its derivatives against a wide panel of biological targets.

Key Research Challenges and Directions:

Antiproliferative and Anticancer Studies: Based on the known cytotoxic effects of chromenes and the antiproliferative activity of chromeno[2,3-b]chromenes derived from a thione precursor against breast cancer cells, a thorough investigation into the anticancer potential of the target compound is warranted. rsc.orgnih.gov The 7-methoxy group, in particular, is a common feature in many biologically active natural products.

Antimicrobial Screening: Given the rise of multidrug-resistant bacteria, screening against a panel of pathogenic bacteria and fungi is a high priority. nih.gov The thione moiety may offer unique interactions with microbial enzymes that are not observed with standard coumarins.

Neurological Targets: Imino-2H-chromene derivatives have been investigated as multifunctional agents for Alzheimer's disease, targeting enzymes like BACE1 and cholinesterases. nih.gov The chromene-2-thione scaffold could be explored for similar applications, where the sulfur atom might confer selectivity for specific enzyme active sites.

Table 2: Known Biological Activities of Related Chromene Scaffolds

Scaffold Biological Activity Potential for this compound Reference(s)
2H-Chromene-2-thione Antimicrobial, Antioxidant, Cytotoxic Direct screening to quantify these activities and identify specific targets. ontosight.ai
2H/4H-Chromene Anticancer, Anticonvulsant, Anticholinesterase, Antidiabetic, Antituberculosis Exploration of a broad therapeutic potential, leveraging the unique properties of the thione group. nih.govfrontiersin.org
3-Nitro-2H-Chromene Antibacterial against MDR strains Synthesis of nitro-derivatives of the target thione to explore potent antibacterial agents. nih.gov

| Imino-2H-Chromene | BACE1 and Cholinesterase Inhibition | Investigation for neuroprotective effects and potential as an anti-Alzheimer's agent. | nih.gov |

A significant challenge will be to elucidate the mechanism of action for any observed biological activity, requiring extensive biochemical and cellular assays.

Development of Advanced Analytical Techniques for Characterization

Thorough characterization is fundamental to understanding the structure-property relationships of this compound. While standard techniques like NMR and mass spectrometry are essential, the presence of the thione group calls for the development and application of more advanced analytical methods.

Future research should employ high-resolution analytical techniques to gain deeper insights into its molecular structure, purity, and behavior in biological systems. For instance, the charge-density distribution in the parent 2H-chromene-2-thione has been determined using high-resolution X-ray diffraction, providing detailed information on its electronic structure and intermolecular interactions. nih.gov Similar studies on the subject compound would be invaluable.

Table 3: Advanced Analytical Techniques and Their Future Applications

Analytical Technique Application in Chromene-2-thione Research Reference(s)
High-Resolution Mass Spectrometry (HRMS) Precise mass determination for unambiguous formula confirmation; fragmentation studies to elucidate structure and identify metabolites. mdpi.com
2D NMR Spectroscopy (COSY, HSQC, HMBC) Unambiguous assignment of all proton and carbon signals, crucial for structural confirmation of new, complex derivatives. researchgate.net
X-ray Crystallography Determination of the three-dimensional solid-state structure, bond lengths, angles, and intermolecular interactions. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy For chiral derivatives, determination of absolute configuration and study of conformational changes upon binding to biological macromolecules. mdpi.com
Differential Scanning Calorimetry (DSC) To study the thermal stability and effects of conjugation or derivatization on the molecule's physical properties. nih.gov

| Advanced Chromatographic Methods (e.g., HIC) | Separation of closely related derivatives and determination of drug distribution in conjugated forms. | nih.gov |

A key challenge is the potential instability of the thione moiety under certain analytical conditions, requiring careful method development to ensure accurate characterization without inducing degradation.

Integration with Emerging Drug Discovery Paradigms

To accelerate the translation of this compound from a laboratory chemical to a potential therapeutic lead, its investigation must be integrated with modern drug discovery paradigms. This involves moving beyond traditional single-target approaches and embracing systems-level and computationally driven strategies.

One such paradigm is the design of designed multiple ligands , where a single molecule is engineered to interact with multiple biological targets relevant to a complex disease. nih.gov The chromene-2-thione scaffold, with its potential for diverse functionalization, is an excellent candidate for this approach. For example, derivatives could be designed to simultaneously target different pathways implicated in cancer or neurodegenerative diseases.

Computational chemistry will play a pivotal role. In silico methods like molecular docking and molecular dynamics simulations can predict potential biological targets, elucidate binding modes, and guide the rational design of more potent and selective analogues, thus reducing the time and cost of the discovery process. mdpi.com

Another emerging area is the development of chemical probes . ethz.ch By attaching reporter tags (e.g., fluorescent dyes or biotin) to the chromene-2-thione scaffold, researchers can create powerful tools to identify its cellular targets, visualize its subcellular localization, and study its mechanism of action in real-time.

Sustainable and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are paramount for the future synthesis of all chemical compounds, including this compound. Research must focus on developing environmentally benign, efficient, and economically viable synthetic protocols. nih.gov Since the most straightforward synthesis of the target thione involves the thionation of its oxygen analogue, greening the synthesis of the coumarin (B35378) precursor is a critical first step.

Traditional methods for coumarin synthesis, such as the Pechmann condensation, often rely on harsh acid catalysts and high temperatures. researchgate.net Future research should prioritize the adoption of modern, sustainable alternatives.

Table 4: Comparison of Conventional and Green Synthetic Approaches for the Chromene/Coumarin Scaffold

Approach Description Advantages Reference(s)
Conventional Use of strong mineral acids (e.g., H₂SO₄) or toxic bases (e.g., pyridine) in organic solvents. Well-established procedures. researchgate.netderpharmachemica.com
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reactions, often under solvent-free conditions. Drastically reduced reaction times, higher yields, lower energy consumption. nih.govfrontiersin.org
Solid Acid Catalysis Employing reusable solid catalysts like montmorillonite (B579905) clay, W/ZrO₂, or zeolites. Easy catalyst separation and recycling, reduced corrosive waste. researchgate.netresearchgate.net
Ionic Liquid Catalysis Using ionic liquids as both solvent and catalyst, offering unique reactivity and potential for recycling. Low volatility, high thermal stability, tunable properties. rsc.org
Biodegradable Nanocomposites Utilizing catalysts derived from natural and renewable sources, such as eggshells combined with magnetic nanoparticles. Use of waste materials, biodegradability, easy magnetic recovery of the catalyst. ajgreenchem.com

| Ecocatalysis | Using metal-rich biomass from phytoextraction processes as a source for catalytic metals (e.g., Eco-Zn). | Valorization of waste biomass, reduction of reliance on mined metals. | researchgate.net |

The challenge lies in developing an efficient and green thionation reagent to replace harsher, traditional reagents like Lawesson's reagent, which would complete the sustainable pathway to this compound.

Multidisciplinary Collaborations in this compound Research

The complexity of modern scientific challenges necessitates a departure from siloed research. Realizing the full potential of this compound will require synergistic collaborations across multiple scientific disciplines.

Synthetic and Medicinal Chemists will be needed to devise novel synthetic routes, create libraries of derivatives, and establish structure-activity relationships (SAR). ethz.ch

Pharmacologists and Biochemists are essential for conducting high-throughput screening, identifying biological targets, and elucidating mechanisms of action through cellular and enzymatic assays.

Computational Chemists and Structural Biologists can provide invaluable insights through molecular modeling, simulation, and determination of co-crystal structures, guiding the rational design of next-generation compounds. mdpi.com

Analytical Chemists must develop and implement advanced methods for characterization, purity assessment, and metabolic profiling. nih.gov

Material Scientists could explore the unique photophysical properties that the thione moiety might impart, investigating potential applications in materials science, such as in optical devices or sensors. mdpi.com

Such collaborative efforts will create a feedback loop where synthetic possibilities inform biological testing, and biological results guide further synthetic design, ultimately accelerating the path from fundamental research to tangible applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.